

# An In-depth Technical Guide to the Structure of Aminoethyl-SS-ethylalcohol

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Compound of Interest		
Compound Name:	Aminoethyl-SS-ethylalcohol	
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This technical guide provides a comprehensive overview of the chemical structure and properties of **Aminoethyl-SS-ethylalcohol**, a bifunctional molecule of significant interest in bioconjugation, drug delivery, and proteomics.

### Introduction

Aminoethyl-SS-ethylalcohol, also known by its systematic name 2-(2-aminoethyldisulfanyl)ethanol, is a chemical compound featuring a primary amine, a disulfide bond, and a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable crosslinker and linker molecule. The disulfide bond is cleavable under reducing conditions, a property frequently exploited for the controlled release of conjugated molecules within a cellular environment.[1][3] It is particularly relevant in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][5]

## **Chemical and Physical Properties**

The fundamental properties of **Aminoethyl-SS-ethylalcohol** are summarized in the table below for easy reference and comparison.



Property	Value	References
CAS Number	15579-01-8	[1][2][6][7]
Molecular Formula	C4H11NOS2	[1][2][6]
Molecular Weight	153.26 g/mol	[6]
Synonyms	2-(2- aminoethyldisulfanyl)ethanol, Aminoethyl Hydroxyethyl Disulfide	[2]
SMILES	NCCSSCCO	[6]
Purity	Typically >95%	[2][6]
Appearance	Liquid	[2]
Storage Conditions	-20°C	[1]

### **Molecular Structure**

**Aminoethyl-SS-ethylalcohol** is a linear molecule composed of two ethyl groups linked by a disulfide bridge. One ethyl group is terminated with a primary amine (-NH2), forming an aminoethyl moiety. The other ethyl group is terminated with a hydroxyl group (-OH), forming an ethyl alcohol moiety.

The structural formula can be represented as: H2N-CH2-CH2-S-S-CH2-CH2-OH

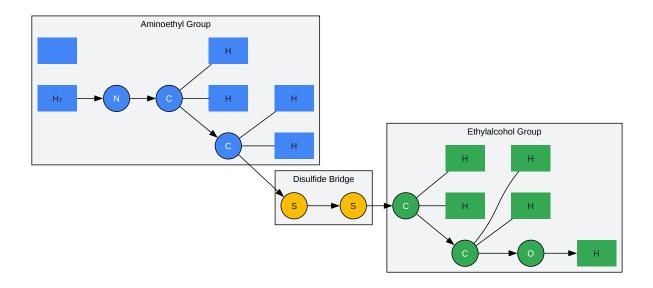
The key structural features are:

- Aminoethyl Group (H<sub>2</sub>N-CH<sub>2</sub>-CH<sub>2</sub>-): Provides a reactive site for conjugation. The primary amine can readily react with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[1]
- Disulfide Bridge (-S-S-): This is a cleavable linker. The disulfide bond is stable under
  physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol
  (DTT), tris(2-carboxyethyl)phosphine (TCEP), or intracellular glutathione (GSH).[1][3][8] This
  characteristic is crucial for triggered payload release in targeted drug delivery systems.



• Ethylalcohol Group (-CH<sub>2</sub>-CH<sub>2</sub>-OH): The terminal hydroxyl group offers another point for chemical modification. It allows for further derivatization or attachment to other molecules of interest.[1]

Below is a 2D diagram representing the atomic connectivity of the **Aminoethyl-SS-ethylalcohol** molecule.



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Caption: 2D structure of **Aminoethyl-SS-ethylalcohol**.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis of **Aminoethyl-SS-ethylalcohol** are proprietary and specific to chemical suppliers. However, a general synthetic approach would







likely involve the formation of the disulfide bond through the oxidation of the corresponding thiols or via a disulfide exchange reaction.

Conceptual Protocol: Disulfide Bond Cleavage Assay

A common experiment involving this molecule is the verification of the cleavability of the disulfide bond.

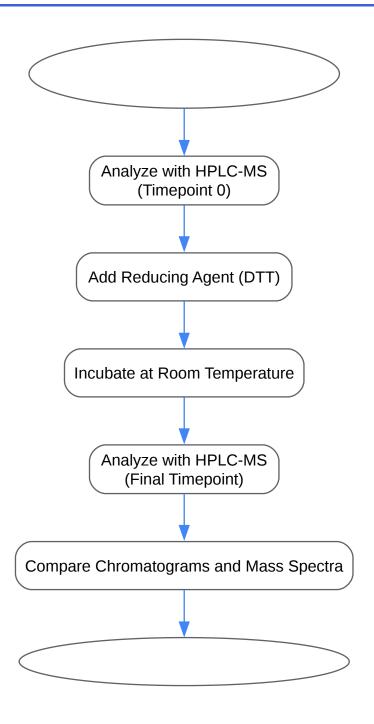
Objective: To demonstrate the cleavage of the disulfide bond in **Aminoethyl-SS-ethylalcohol** upon addition of a reducing agent.

#### Methodology:

- Sample Preparation: Prepare a solution of **Aminoethyl-SS-ethylalcohol** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Initial Analysis: Analyze the intact molecule using a technique such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to determine its retention time and confirm its mass (153.3 g/mol).
- Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to the solution to a final concentration of 10-20 mM. Incubate at room temperature for 30-60 minutes.
- Post-Reduction Analysis: Re-analyze the sample using HPLC-MS.
- Data Interpretation: The cleavage of the disulfide bond will result in the formation of two smaller molecules: Cysteamine (H<sub>2</sub>N-CH<sub>2</sub>-CH<sub>2</sub>-SH) and 2-Mercaptoethanol (HO-CH<sub>2</sub>-CH<sub>2</sub>-SH). The original peak corresponding to **Aminoethyl-SS-ethylalcohol** should decrease or disappear, and new peaks corresponding to the cleavage products should appear with their expected masses.

The logical workflow for this experimental protocol is illustrated below.





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Caption: Workflow for disulfide bond cleavage assay.

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